molecular formula C10H12N4 B1435089 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1864555-50-9

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1435089
CAS No.: 1864555-50-9
M. Wt: 188.23 g/mol
InChI Key: WPELLYBAVXYFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrazole: Similar structure but with the pyridine ring attached at the 2-position.

    4-(pyridin-4-yl)pyrazole: Lacks the ethan-1-amine side chain.

    2-(pyridin-4-yl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. The ethan-1-amine side chain also provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-pyridin-4-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-3-6-14-8-10(7-13-14)9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPELLYBAVXYFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.